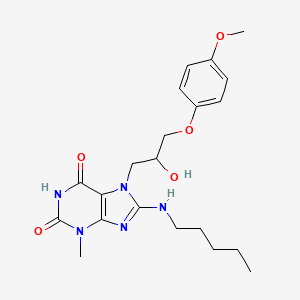

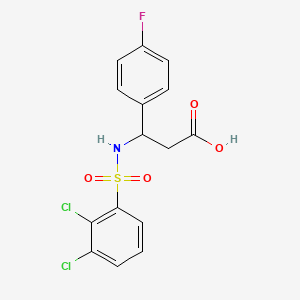

![molecular formula C13H17BF3NO3S B2511132 Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane CAS No. 1798336-50-1](/img/structure/B2511132.png)

Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the boronic ester and the trifluoromethyl group would likely have a significant impact on the overall structure of the molecule .Chemical Reactions Analysis

As a boronic ester, this compound would be expected to participate in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group might also undergo certain reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the boronic ester group might make the compound more reactive, while the trifluoromethyl group could affect its polarity and lipophilicity .Scientific Research Applications

a. Drug Synthesis and Protection of Diols: Boronic acid compounds, including aryl borates, are essential intermediates in drug synthesis. They are commonly used to protect diols during chemical transformations. Additionally, boronic acid derivatives are employed in asymmetric synthesis, such as the preparation of amino acids, Diels–Alder reactions, and Suzuki coupling reactions .

b. Enzyme Inhibition and Ligand Design: Boric acid compounds serve as enzyme inhibitors and specific ligands. Researchers explore their potential in treating tumors, microbial infections, and anticancer therapies. These compounds can also act as fluorescent probes for detecting hydrogen peroxide, sugars, copper ions, and catecholamines .

c. Stimulus-Responsive Drug Carriers: Boronic ester bonds are valuable in constructing drug carriers that respond to microenvironmental changes. These carriers can deliver anticancer drugs, insulin, and genes. The controlled release of drugs is achieved through the formation and rupture of boronic ester bonds, which respond to factors like pH, glucose levels, and ATP within the body .

Velcade: A Pioneering Boronic Acid-Based Anticancer Drug

In the 1980s, Velcade (bortezomib) became the first anticancer drug based on boric acid. Its success paved the way for further research and applications in cancer treatment .

Glycosylation and Insulin Regulation

Researchers have explored glycosylation of insulin using phenylboronic acid. By binding insulin to gel microspheres, they regulate insulin release rhythmically. This approach holds promise for diabetes management and other hormone-related disorders .

Carbon-Carbon Coupling and Biological Activity

Boronic acid pinacol ester compounds are significant intermediates in carbon-carbon coupling reactions. Their unique structure contributes to their biological activity and pharmacological effects .

Mechanism of Action

Target of Action

Compounds with a dioxaborolane group, like “Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane”, are often used as reagents in chemical reactions . They can interact with various biological targets depending on their specific structure and functional groups.

Mode of Action

The dioxaborolane group can participate in various chemical reactions, such as borylation of arenes . This could potentially modify the target molecules and alter their function.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. Compounds with a dioxaborolane group are often used in the synthesis of larger molecules , which could potentially affect various biochemical pathways.

Safety and Hazards

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The trifluoromethyl group is often used to improve the properties of drug candidates, so this compound could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name |

imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-5-7-10(8-6-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLKGIBLTCLPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane | |

CAS RN |

1798336-50-1 |

Source

|

| Record name | 4,4,5,5-tetramethyl-2-(4-(S-(trifluoromethyl)sulfonimidoyl)phenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)